(E)-3-(3-fluorophenyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Description
The compound (E)-3-(3-fluorophenyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide is a 1,3,4-thiadiazole derivative featuring:
- 1,3,4-Thiadiazole core: A heterocyclic ring with sulfur and nitrogen atoms, known for its electron-withdrawing properties and role in medicinal chemistry .
- (E)-Configured propenamide side chain: Linked to a 3-fluorophenyl group, which enhances lipophilicity and may influence target binding through hydrophobic and dipolar interactions .
This structural framework is associated with bioactive properties, including cytotoxic and enzyme-inhibitory activities, as observed in related thiadiazole derivatives .
Properties
IUPAC Name |
(E)-3-(3-fluorophenyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS2/c1-2-8-20-14-18-17-13(21-14)16-12(19)7-6-10-4-3-5-11(15)9-10/h2-7,9H,1,8H2,(H,16,17,19)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQKLFZCXGWDKU-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3-fluorophenyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocycles known for their significant pharmacological potential. They exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The presence of sulfur in their structure enhances lipophilicity and facilitates cellular penetration, making them attractive candidates for drug development .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their substituents. For instance, the introduction of different functional groups can modulate their interaction with biological targets. In the case of This compound , the fluorophenyl group and the prop-2-enylsulfanyl moiety are critical for enhancing its biological efficacy.
Key SAR Insights:
- Fluorine Substitution : The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound .
- Thiadiazole Core : The 1,3,4-thiadiazole ring is associated with various therapeutic effects due to its ability to form hydrogen bonds and participate in π-stacking interactions with biological macromolecules .
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. Studies indicate that compounds with thiadiazole scaffolds can inhibit the growth of various bacterial and fungal strains. For example, derivatives have exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potent antimicrobial effects .
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been extensively documented. In vitro studies demonstrate that compounds similar to This compound can induce apoptosis in cancer cells. Notably, some derivatives have shown IC50 values comparable to established chemotherapeutics like cisplatin .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that compounds such as This compound could serve as leads for developing new anti-inflammatory agents .
Case Studies
Several studies have investigated the biological activity of related thiadiazole compounds:
- Antimicrobial Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various pathogens. Compounds with similar structural motifs demonstrated zones of inhibition ranging from 15–19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .
- Anticancer Evaluation : In a study assessing antiproliferative activity against multiple cancer cell lines (e.g., T47D breast carcinoma), certain thiadiazole derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard treatments .
Data Summary
Scientific Research Applications
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been shown to possess notable antimicrobial properties against various pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiadiazole derivatives, including compounds similar to (E)-3-(3-fluorophenyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 µg/mL for bacterial strains and moderate activity against fungal strains .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | Staphylococcus aureus | 16 |
| Thiadiazole Derivative B | Escherichia coli | 31.25 |
| Thiadiazole Derivative C | Candida albicans | 62.5 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives is another prominent application area. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms.
Case Study: Antitumor Activity
In a comprehensive study, a series of thiadiazole-based compounds were tested against multiple cancer cell lines, including A549 (lung cancer) and C6 (glioma). The results demonstrated that some derivatives exhibited potent antiproliferative effects, with IC50 values significantly lower than those of standard chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole Derivative D | A549 | 10 |
| Thiadiazole Derivative E | C6 | 15 |
Anti-Diabetic Properties
Recent studies have highlighted the potential of thiadiazole derivatives as anti-diabetic agents by inhibiting key enzymes involved in glucose metabolism.
Case Study: Enzyme Inhibition
Research showed that certain thiadiazole compounds effectively inhibited α-glucosidase, an enzyme responsible for carbohydrate digestion. This inhibition could lead to reduced postprandial glucose levels, making these compounds candidates for further development as anti-diabetic drugs .
| Compound | Enzyme Inhibition (%) |
|---|---|
| Thiadiazole Derivative F | 85 |
| Thiadiazole Derivative G | 78 |
Anti-inflammatory Effects
Thiadiazole derivatives also exhibit anti-inflammatory properties by modulating inflammatory pathways.
Case Study: In Vivo Anti-inflammatory Activity
A study assessed the anti-inflammatory effects of a series of thiadiazole compounds in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting their potential as therapeutic agents for inflammatory diseases .
Chemical Reactions Analysis
Core Thiadiazole Formation
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides or oxidative cyclization of thioamides . For the target compound, 5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine serves as the precursor, prepared by:
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Reacting thiourea derivatives with hydrazine.
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Introducing the allyl sulfide group via nucleophilic substitution (e.g., using allyl bromide in basic conditions) .
| Precursor Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇N₃S₂ | |
| Melting Point | 76–78°C | |
| Boiling Point | 316.1°C |
Enamide Formation
The enamide moiety is introduced via acylation of the thiadiazol-2-amine with (E)-3-(3-fluorophenyl)acryloyl chloride under Schotten-Baumann conditions (e.g., using triethylamine as a base) . Stereoselectivity (E-configuration) is achieved by controlling reaction kinetics or using catalysts like Rh₂(OAc)₄ .
python# Example acylation reaction (simplified) thiadiazole_amine + acryloyl_chloride → target_compound + HCl
Reactivity of the Allyl Sulfide Group
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Oxidation : The prop-2-enylsulfanyl group oxidizes to sulfoxide (R-SO-R') or sulfone (R-SO₂-R') using H₂O₂ or mCPBA .
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Thiol-Ene Click Chemistry : The allyl group participates in radical-mediated additions with thiols, enabling bioconjugation .
Enamide Reactivity
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Michael Addition : The α,β-unsaturated system undergoes nucleophilic attacks (e.g., by amines or thiols) at the β-position .
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Diels-Alder Cycloaddition : Reacts with dienes (e.g., cyclopentadiene) to form six-membered rings .
Thiadiazole Ring Modifications
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Electrophilic Substitution : The sulfur atom undergoes alkylation or arylation under basic conditions .
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Ring-Opening Reactions : Strong nucleophiles (e.g., Grignard reagents) cleave the thiadiazole ring, forming thioamides .
Stability and Degradation Pathways
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Hydrolysis : The enamide bond hydrolyzes in acidic/basic media to yield 5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine and 3-(3-fluorophenyl)acrylic acid .
-
Thermal Decomposition : Degrades above 200°C, releasing sulfur oxides and fluorinated aromatics .
Stereochemical Considerations
The E-configuration of the enamide is critical for bioactivity. It is maintained via:
Comparison with Similar Compounds
Structural Modifications and Key Analogs
Table 1: Structural and Computational Comparison
¹Estimated based on structural similarity to ZINC2695067.
²Topological Polar Surface Area (Ų).
Key Observations:
- Aryl Group: The 3-fluorophenyl group in the target compound offers moderate lipophilicity (XLogP3 ~2.8) compared to the polar 3,4,5-trimethoxyphenyl (XLogP3 3.4) in ZINC2695069 or the bulky 4-isopropylphenyl in BZ32333 .
Stereochemistry : The (E)-configuration of the propenamide chain, critical for maintaining planar geometry and optimal target interactions, is shared with ZINC2695069 and XCT790 .
Computational and Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 (~2.8) is lower than ZINC2695069 (3.4), favoring better aqueous solubility.
- Hydrogen Bonding : The TPSA (~110) indicates moderate polarity, suitable for membrane permeability .
- Metabolic Stability : The allylthio group may undergo oxidation, whereas the fluorophenyl group resists metabolic degradation compared to methoxy substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
